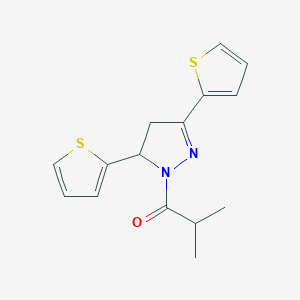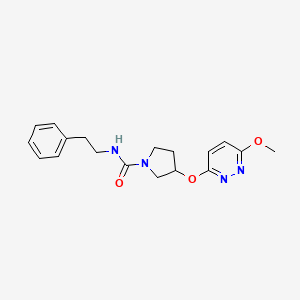
3-((6-methoxypyridazin-3-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule belongs to a class of organic compounds that often exhibit a wide range of biological activities, making them of interest in medicinal chemistry and materials science. Such compounds are typically synthesized through multi-step organic reactions, involving the formation of key intermediate structures that are further modified to achieve the desired final product.
Synthesis Analysis
The synthesis of complex organic molecules like "3-((6-methoxypyridazin-3-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide" typically involves the strategic formation of its core structure followed by the addition of functional groups in a stepwise manner. This could involve nucleophilic substitution reactions, amide bond formation, and the introduction of methoxy and phenethyl groups at specific positions. For example, Meerpoel, Joly, and Hoornaert (1993) discussed the synthesis of pyridinone nucleosides, which could serve as a reference for synthesizing pyridazine derivatives through similar methodologies involving key intermediate formations and subsequent functional group modifications (Meerpoel, Joly, & Hoornaert, 1993).
Molecular Structure Analysis
The molecular structure of such compounds is determined using spectroscopic methods (e.g., NMR, IR, MS) and X-ray crystallography. These techniques provide detailed information about the molecule's framework, the spatial arrangement of atoms, and the configuration of functional groups. Structural analysis helps in understanding the compound's reactivity and interaction with biological targets. For instance, Banerjee et al. (2002) provided insights into the crystal structure and conformation of a solvated pyrrolidine derivative, highlighting the importance of molecular conformation in determining the compound's properties (Banerjee et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of "3-((6-methoxypyridazin-3-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide" can be predicted based on functional groups present in the molecule. These include reactions typical of carboxamides, ethers, and aromatic systems. The molecule's reactivity can be explored in the context of nucleophilic and electrophilic substitutions, as well as interactions with biological molecules. The synthesis process itself, as discussed by Meerpoel et al. (1993), involves strategic reactions that can be extrapolated to understand this compound's reactivity (Meerpoel, Joly, & Hoornaert, 1993).
科学的研究の応用
Met Kinase Inhibitors
One study describes the discovery and development of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds demonstrated significant tumor stasis in Met-dependent human gastric carcinoma models following oral administration and have advanced into phase I clinical trials due to their favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).
Antimicrobial Agents
Another study focused on the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, starting from citrazinic acid. These compounds have shown good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid used as reference drugs (Hossan et al., 2012).
Alpha(v)beta(3) Antagonists
Research on the alpha(v)beta(3) receptor antagonist, aimed at the prevention and treatment of osteoporosis, identified a compound with excellent in vitro profile and significant efficacy in vivo models of bone turnover. This compound has been selected for clinical development (Hutchinson et al., 2003).
Safety and Hazards
特性
IUPAC Name |
3-(6-methoxypyridazin-3-yl)oxy-N-(2-phenylethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-16-7-8-17(21-20-16)25-15-10-12-22(13-15)18(23)19-11-9-14-5-3-2-4-6-14/h2-8,15H,9-13H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZULXYEDMQZQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((6-methoxypyridazin-3-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2496790.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2496792.png)

![N-(4,6-dimethylpyrimidin-2-yl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2496794.png)
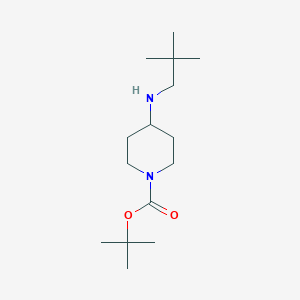
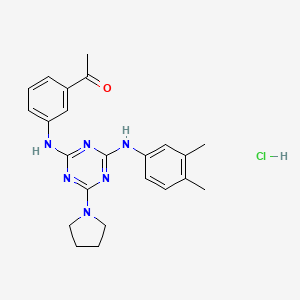

![N-(5-chloro-2-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2496801.png)
![N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2496803.png)
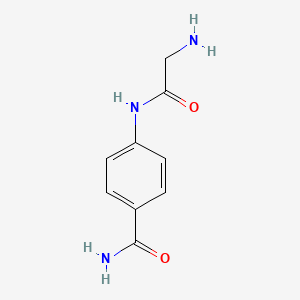
![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2496807.png)
![N-(furan-2-ylmethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2496810.png)
